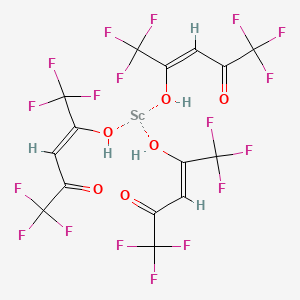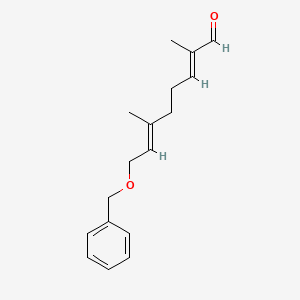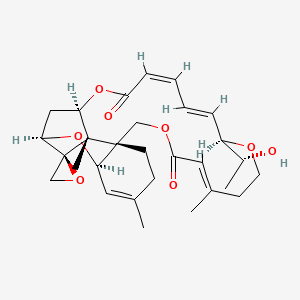
Scandium(III) hexafluoroacetylacetonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Scandium(III) hexafluoroacetylacetonate is a coordination compound with the chemical formula Sc(C₅HF₆O₂)₃. It is a complex formed by scandium ions and hexafluoroacetylacetonate ligands. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Scandium(III) hexafluoroacetylacetonate can be synthesized through the reaction of scandium salts with hexafluoroacetylacetone in the presence of a base. The general reaction involves mixing scandium chloride (ScCl₃) with hexafluoroacetylacetone (C₅HF₆O₂H) in a suitable solvent, such as ethanol, and adding a base like sodium hydroxide (NaOH) to facilitate the formation of the complex. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain high-purity this compound .
化学反应分析
Types of Reactions: Scandium(III) hexafluoroacetylacetonate undergoes various chemical reactions, including:
Substitution Reactions: The hexafluoroacetylacetonate ligands can be substituted by other ligands in the presence of suitable reagents.
Coordination Reactions: It can form coordination complexes with other metal ions or ligands.
Redox Reactions: Although scandium is typically in the +3 oxidation state, the ligands can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include other β-diketones or phosphine ligands.
Coordination Reactions: Reagents such as phosphines, amines, or other metal salts.
Redox Reactions: Reducing or oxidizing agents depending on the desired reaction.
Major Products Formed:
Substitution Reactions: New coordination complexes with different ligands.
Coordination Reactions: Mixed-ligand complexes.
Redox Reactions: Products depend on the specific redox conditions and reagents used.
科学研究应用
Scandium(III) hexafluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other scandium complexes and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique coordination properties.
Medicine: Explored for its potential in drug delivery systems and as a contrast agent in medical imaging.
作用机制
The mechanism of action of scandium(III) hexafluoroacetylacetonate involves its ability to form stable coordination complexes with various ligands. The scandium ion acts as a central metal ion, coordinating with the hexafluoroacetylacetonate ligands through oxygen atoms. This coordination stabilizes the complex and imparts unique properties, such as high thermal stability and solubility in organic solvents. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the scandium ion .
相似化合物的比较
- Scandium(III) chloride (ScCl₃)
- Scandium(III) nitrate (Sc(NO₃)₃)
- Scandium(III) acetate (Sc(C₂H₃O₂)₃)
- Copper(II) hexafluoroacetylacetonate (Cu(C₅HF₆O₂)₂)
- Palladium(II) hexafluoroacetylacetonate (Pd(C₅HF₆O₂)₂)
Comparison: Scandium(III) hexafluoroacetylacetonate is unique due to its high stability and specific coordination properties imparted by the hexafluoroacetylacetonate ligands. Compared to other scandium compounds, it offers enhanced solubility in organic solvents and higher thermal stability. When compared to similar hexafluoroacetylacetonate complexes of other metals, this compound exhibits distinct coordination chemistry and reactivity, making it valuable for specific applications in catalysis and material science.
属性
CAS 编号 |
18990-42-6 |
|---|---|
分子式 |
C15H3F18O6Sc |
分子量 |
666.11 g/mol |
IUPAC 名称 |
(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;scandium(3+) |
InChI |
InChI=1S/3C5H2F6O2.Sc/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1+; |
InChI 键 |
DWCYUTXXZMNFLG-VRBCMZOBSA-K |
SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Sc] |
手性 SMILES |
C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Sc+3] |
规范 SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sc+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








